![molecular formula C17H11N3 B1612610 4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile CAS No. 28487-61-8](/img/structure/B1612610.png)

4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile

Overview

Description

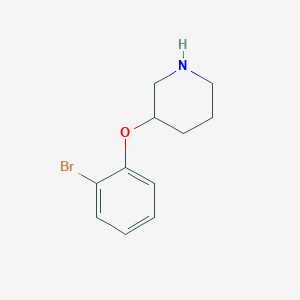

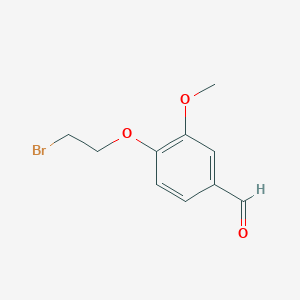

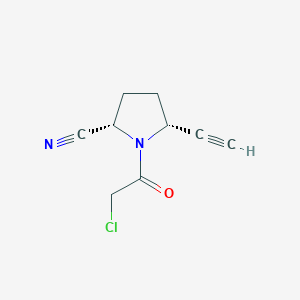

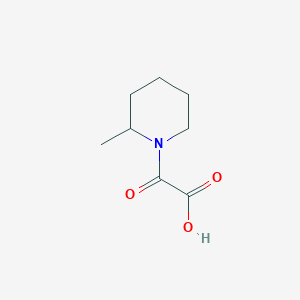

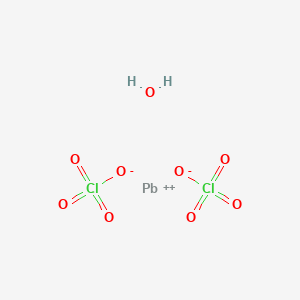

“4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile” is an organic compound that belongs to the class of nitriles. It has a CAS Number of 28487-61-8 and a molecular weight of 257.29 . The IUPAC name for this compound is 4,4’- (1-cyanoethane-1,2-diyl)dibenzonitrile .

Molecular Structure Analysis

The linear formula for “this compound” is C17H11N3 . The InChI Code is 1S/C17H11N3/c18-10-14-3-1-13 (2-4-14)9-17 (12-20)16-7-5-15 (11-19)6-8-16/h1-8,17H,9H2 .

Scientific Research Applications

Physico-chemical Properties and Applications in Liquid Crystals

Research has highlighted the importance of benzonitrile derivatives in the study of liquid crystals (LCs), a class of materials with properties between those of conventional liquids and solid crystals. For instance, the study of the physico-chemical properties, frontier orbitals, and spectral analysis of benzonitrile derivatives has provided insights into their electronic structure, thermodynamic properties, and their application in designing nematic liquid crystals. These materials are significant for display technologies and other applications requiring controlled alignment of molecules (Tiwari, Dwivedi, & Sharma, 2020).

Catalytic Methodologies for Cyanation Reactions

The cyano group plays a versatile role in organic synthesis, serving as a precursor for various functional groups and scaffolds. Catalytic methodologies for direct cyanation reactions of C–H bonds have been extensively reviewed, showcasing the significance of benzonitrile derivatives in synthesizing natural products, pharmaceuticals, and agrochemicals. These methodologies are pivotal for developing more efficient and sustainable synthetic routes in organic chemistry (Ping, Ding, & Peng, 2016).

Biotransformation and Environmental Applications

The biotransformation of dinitrile compounds by soil bacteria into carboxylic acids demonstrates the environmental relevance of benzonitrile derivatives. These findings not only contribute to understanding microbial degradation pathways but also have implications for bioremediation strategies, where such microbial processes can be harnessed to degrade toxic industrial compounds into less harmful products (Dadd et al., 2001).

Advances in Organic Synthesis

In organic synthesis, benzonitrile derivatives serve as key intermediates for constructing complex molecules. For example, N-heterocyclic carbene-catalyzed protocols have been developed for assembling the benzonitrile framework, highlighting its utility in synthesizing compounds found in natural products and pharmaceuticals. Such advancements underscore the role of benzonitrile derivatives in facilitating new synthetic routes and contributing to the development of new drugs and materials (Jia & Wang, 2016).

Material Science and Electrochemistry

Benzonitrile derivatives have also found applications in material science, particularly in the development of high voltage lithium-ion batteries. The introduction of certain benzonitrile derivatives as electrolyte additives has been shown to significantly improve the cyclic stability of lithium nickel manganese oxide cathodes, illustrating the potential of these compounds in enhancing the performance and longevity of energy storage devices (Huang et al., 2014).

Safety and Hazards

The safety information for “4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile” includes several precautionary statements. For example, it should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It’s also recommended to use personal protective equipment as required .

Properties

IUPAC Name |

4-[2-cyano-2-(4-cyanophenyl)ethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3/c18-10-14-3-1-13(2-4-14)9-17(12-20)16-7-5-15(11-19)6-8-16/h1-8,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSUCJJIYBEUFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586160 | |

| Record name | 4,4'-(1-Cyanoethane-1,2-diyl)dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28487-61-8 | |

| Record name | 4,4'-(1-Cyanoethane-1,2-diyl)dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenyl]-2,5-dihydro-1H-pyrrole](/img/structure/B1612536.png)

![5-Fluorobenzo[d]isoxazole](/img/structure/B1612540.png)